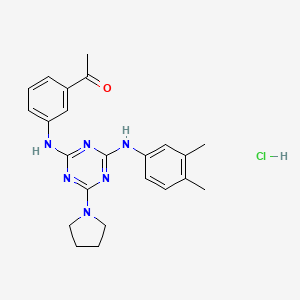
1-(3-((4-((3,4-Dimethylphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex organic compounds involving phenyl, pyrrolidinyl, triazinyl, and ethanone functionalities are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step reactions, including condensation, diazotization, and cyclization processes. For instance, compounds derived from pyrazolo[3,4-b]pyridinyl and triazine derivatives have been synthesized using starting materials that undergo specific reactions to introduce various functional groups (Attaby et al., 2006).
Molecular Structure Analysis
The structural characterization of these compounds typically involves spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. Theoretical studies, including density functional theory (DFT) calculations, provide insights into the molecular geometry, electronic structure, and potential reaction mechanisms (Louroubi et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles and electrophiles, leading to a variety of heterocyclic compounds. For example, reactions with phenyl isothiocyanate can yield thiourea derivatives, which are precursors to thiazole derivatives through further reactions (Attaby et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures similar to the query compound have been synthesized through various methods. For example, Attaby et al. (2006) discussed the synthesis and antiviral activity of heterocyclic compounds derived from pyrazolo and triazine derivatives, showcasing the intricate steps involved in obtaining such complex molecules and their potential biological applications (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Abdel‐Aziz et al. (2008) described the synthesis of novel pyrazolo[1,5‐a]pyrimidine and other derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, further highlighting the diverse synthetic routes and the chemical versatility of such compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Biological Activity
The biological activities of compounds structurally related to the query compound have been a subject of research. Moskvina, Shilin, and Khilya (2015) explored the synthesis of N,O- and N,N-heterocycles, revealing their potential in forming compounds with significant yields and biological relevance (Moskvina, Shilin, & Khilya, 2015). Moreover, Stevens et al. (1997) studied the selective activity of triazenyl-substituted pyrimethamine derivatives against Pneumocystis carinii dihydrofolate reductase, indicating the therapeutic potentials of such compounds (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).
Advanced Materials
Some research has also delved into the use of similar compounds in the development of advanced materials. For instance, Yan et al. (2011) synthesized soluble polyimides based on a novel pyridine-containing diamine, showcasing the application of such compounds in creating materials with good thermal stability and mechanical properties (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).
Propriétés
IUPAC Name |
1-[3-[[4-(3,4-dimethylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O.ClH/c1-15-9-10-20(13-16(15)2)25-22-26-21(27-23(28-22)29-11-4-5-12-29)24-19-8-6-7-18(14-19)17(3)30;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJGNCBNBUTZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)C)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)
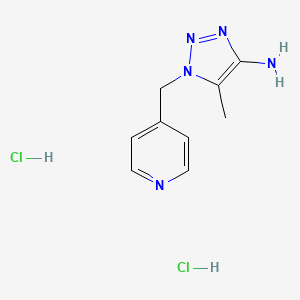
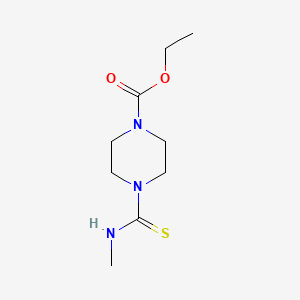
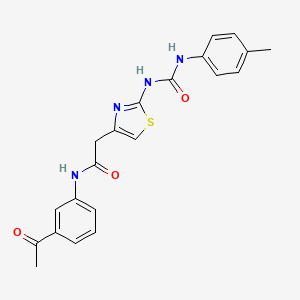

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)
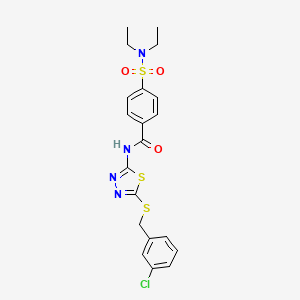
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)

